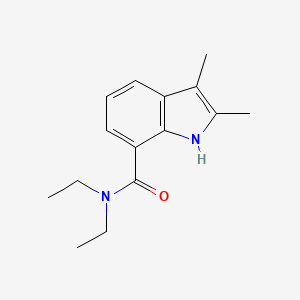![molecular formula C13H18N2O2 B7538730 N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide](/img/structure/B7538730.png)
N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide, also known as DMXAA, is a synthetic compound that has been studied for its potential use in cancer treatment. DMXAA was initially developed as a drug candidate for the treatment of viral infections, but its anti-tumor properties were discovered during preclinical studies.
作用机制
The mechanism of action of N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide is not fully understood, but it is believed to involve the activation of the immune system and the induction of tumor cell death. N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide has been shown to stimulate the production of cytokines and chemokines, which can recruit immune cells to the tumor site. N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide also appears to selectively target tumor blood vessels, leading to their destruction and subsequent tumor necrosis.
Biochemical and Physiological Effects
N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide has been shown to induce a range of biochemical and physiological effects. In preclinical studies, N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide has been shown to increase the levels of pro-inflammatory cytokines and chemokines, as well as activate immune cells such as natural killer cells and dendritic cells. N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide has also been shown to induce apoptosis and autophagy in tumor cells.
实验室实验的优点和局限性
N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide has also been extensively studied in preclinical models, providing a wealth of data on its anti-tumor properties. However, N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide has several limitations as well. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide has also been shown to have variable efficacy in different tumor models, which can make it challenging to evaluate its potential as a cancer treatment.
未来方向
There are several future directions for research on N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide. One area of interest is the development of novel formulations or delivery methods that can improve its solubility and efficacy. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide treatment. Additionally, there is ongoing research to better understand the mechanism of action of N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide and to identify potential combination therapies that can enhance its anti-tumor effects.
合成方法
N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide can be synthesized through a multi-step process starting from 2,3-dimethylbenzoic acid. The first step involves the conversion of the carboxylic acid group to a methyl ester, followed by the introduction of a dimethylamino group and an oxoethyl group. The final step involves the removal of the methyl ester protecting group to yield N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide.
科学研究应用
N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various preclinical models. N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide has also been evaluated in clinical trials as a potential treatment for several types of cancer, including non-small cell lung cancer, melanoma, and renal cell carcinoma.
属性
IUPAC Name |
N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9-6-5-7-11(10(9)2)13(17)14-8-12(16)15(3)4/h5-7H,8H2,1-4H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXZNHKUTUSBMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NCC(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2-fluorophenyl)methyl]oxane-4-carboxamide](/img/structure/B7538658.png)







![N-[2-(2,3-dimethylanilino)-2-oxoethyl]-N-methyl-4-(2-oxopiperidin-1-yl)benzamide](/img/structure/B7538726.png)
![N-[3-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7538738.png)
![1-[4-(4-Methyl-1,2,4-triazol-3-yl)piperidin-1-yl]-2-(2-propan-2-ylphenoxy)ethanone](/img/structure/B7538748.png)

